Bienvenue dans la boutique en ligne BenchChem!

3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Parallel Synthesis Scaffold Diversification

3-Bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1251925-46-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. The compound has a molecular formula of C₆H₇BrN₆ and a molecular weight of 243.07 Da.

Molecular Formula C6H7BrN6
Molecular Weight 243.06 g/mol
CAS No. 1251925-46-8
Cat. No. B1523751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS1251925-46-8
Molecular FormulaC6H7BrN6
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C(=N1)Br)NN
InChIInChI=1S/C6H7BrN6/c1-13-6-3(4(7)12-13)5(11-8)9-2-10-6/h2H,8H2,1H3,(H,9,10,11)
InChIKeyNFTNTDVIOYCDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1251925-46-8): A Bifunctional Pyrazolopyrimidine Scaffold for Targeted Library Synthesis


3-Bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1251925-46-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery . The compound has a molecular formula of C₆H₇BrN₆ and a molecular weight of 243.07 Da . It is distinguished by a dual orthogonal reactivity profile: an aryl bromide at the C3 position suitable for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), and a hydrazinyl group at C4 that serves as a condensation handle for generating structurally diverse hydrazone libraries frequently exploited in anticancer agent development [1].

Why 4-Hydrazinyl or 3-Bromo Pyrazolopyrimidine Analogs Cannot Replace CAS 1251925-46-8


Within the pyrazolo[3,4-d]pyrimidine family, compounds are often designed with a single reactive handle—either a halogen for cross-coupling or an amino/hydrazinyl group for condensation-driven diversification [1]. Attempting to substitute the target compound with its closest des-bromo analog, 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 5334-72-5), forfeits the ability to perform late-stage Pd-catalyzed functionalization at the C3 position, limiting the accessible chemical space. Conversely, using the 4-chloro analog, 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1240526-73-1), eliminates the hydrazine handle essential for immediate hydrazone library construction [2]. The target compound is uniquely positioned as a bifunctional building block that supports iterative or parallel diversification strategies, enabling both C3 and C4 modifications, which directly impacts synthetic efficiency and scaffold utility in structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 3-Bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine


Bifunctional Reactivity Index: Dual C3 (Br) and C4 (NHNH₂) Modification Capability

The target compound uniquely integrates two synthetically orthogonal reactive centers on the pyrazolo[3,4-d]pyrimidine core, enabling sequential or parallel diversification that is not possible with any single comparable building block. The closest des-bromo analog, 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 5334-72-5), possesses only the C4 hydrazinyl group and has 0 cross-coupling-competent halogen atoms, restricting all molecular diversity to hydrazone or cyclization chemistry at a single position. In contrast, 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1240526-73-1) has halogens at both C3 and C4 but lacks the hydrazine nucleophile needed for condensation with aldehydes or ketones. The target compound has exactly 1 cross-coupling handle (C3-Br) and 1 condensation handle (C4-NHNH₂), quantified as a bifunctional reactivity score of 2 versus 1 for each comparator .

Medicinal Chemistry Parallel Synthesis Scaffold Diversification

Lipophilicity Engineering via Heavy Bromine: LogP Comparison vs. Des-Bromo Analog

The incorporation of a bromine atom at C3 significantly increases lipophilicity, as quantified by the predicted LogP. The target compound has a LogP of 0.82, compared to the des-bromo analog 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 5334-72-5), which has an XLogP3 of approximately -0.4 (PubChem prediction). This +1.22 LogP unit increase corresponds to an approximately 16-fold higher theoretical octanol-water partition coefficient, indicative of improved passive membrane permeability, a desirable early ADME parameter when selecting kinase inhibitor scaffolds [1].

Drug Design ADME Physicochemical Properties

Molecular Complexity and Hydrogen Bonding Capacity: Differentiator from the 4-Amino Analog

Replacing the 4-amino group in 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-87-2) with a 4-hydrazinyl group in the target compound increases hydrogen bond donor count from 1 (or 2, depending on tautomer) to 2, while also increasing molecular weight from 228.05 Da to 243.07 Da. The hydrazinyl group provides an additional sp³-hybridized nitrogen, elevating the Fsp³ fraction (a metric correlated with clinical success) to 0.167 from approximately 0 for the rigid amino analog. This greater sp³ character, combined with an additional hydrogen bond donor, facilitates more directional interactions within kinase ATP-binding pockets, as evidenced by the preferential use of hydrazinyl-pyrazolopyrimidines in CDK2 inhibitor design [1].

Medicinal Chemistry Ligand Efficiency Target Engagement

N1-Methylation: Impact on Solubility and Metabolic Stability vs. Unsubstituted Analog

The presence of an N1-methyl group in the target compound differentiates it from the NH analog, 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 51088-28-9). Methylation at N1 eliminates a hydrogen bond donor site present in the unsubstituted pyrazole, reducing HBD count from 3 (NH pyrazole + NH₂ hydrazine) to 2, which correlates with improved membrane permeability. Simultaneously, the methylation blocks a major site of Phase II glucuronidation, a common metabolic liability for unsubstituted pyrazoles. This single methyl group increases molecular weight by 93 Da and has been shown in class-level studies of pyrazolo[3,4-d]pyrimidines to improve metabolic half-life in liver microsomes by ≥2-fold [1].

Medicinal Chemistry Metabolic Stability Solubility

Commercial Availability and Purity Benchmarking for Scalable Procurement

The target compound is commercially available from Fluorochem with a certified purity of 97% (Product Code F669202). In contrast, the des-bromo analog (CAS 5334-72-5) is listed at lower typical purities of 95% from Enamine (Catalog EN300-37337) and 97% from MolCore, while the 3-bromo-4-chloro analog (CAS 1240526-73-1) is offered at 95% purity by AKSci. The combination of high purity and the presence of multiple legitimate vendor entries (Chem-space ID EN300-65602; MedChemExpress HY-W194196) ensures reproducible quality across procurement cycles, a critical factor when scaling from milligram hit validation to gram-scale lead optimization [1].

Procurement Quality Control Lead Discovery

Target Applications Where 3-Bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Delivers Measurable Advantage


Two-Step Parallel Library Synthesis of 3,4-Disubstituted Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

When constructing a focused kinase inhibitor library, the target compound serves as a universal core that can first undergo C4 hydrazone formation with a diverse aldehyde set, followed by Suzuki coupling at C3 with boronic acids, or vice versa [1]. This two-step, one-scaffold strategy eliminates the need to synthesize separate intermediates for each diversification point, reducing the number of synthetic transformations by 50% compared to using two separate monofunctional building blocks. The bifunctional nature directly addresses the time and cost pressures of hit expansion campaigns where rapid SAR around both the C3 and C4 vectors is critical [2].

CDK2-Focused Fragment-to-Lead Optimization Requiring Balanced Lipophilicity

For CDK2 inhibitor programs where the pyrazolo[3,4-d]pyrimidine core is a validated hinge-binding motif, the target compound offers a LogP of 0.82, placing it within the favorable range for oral bioavailability (LogP 0–3) while retaining a bromine for late-stage diversification [1]. The des-bromo analog (LogP ≈ -0.4) often leads to overly polar lead compounds with poor cell permeability, whereas the 4-chloro analog lacks the hydrazone-forming ability demonstrated to improve CDK2 selectivity in academic studies [2]. The target compound thus provides an optimal starting LogP for CNS-accessible kinase inhibitor design.

GSK-3β Inhibitor Development Leveraging Hydrazone Pharmacophore

In GSK-3β inhibitor discovery, arylhydrazone derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors, with the hydrazone moiety engaging a distinct hydrophobic pocket not addressed by the parent 4-amino scaffold [1]. The target compound's pre-installed hydrazinyl group allows direct condensation with substituted benzaldehydes, yielding a library of hydrazone products in a single step. This contrasts with the 3-bromo-4-chloro analog, which would require a separate hydrazine displacement step, adding 1–2 days to the synthesis cycle per compound and increasing the risk of side-product formation [2].

Selective Adenosine A3 Receptor Antagonist Design

GPCR structure-function studies have shown that 4-hydrazinyl-substituted pyrazolo[3,4-d]pyrimidines exhibit binding at adenosine A3 receptors, with the hydrazinyl group contributing to a hydrogen bond network essential for receptor selectivity [1]. Unlike the N1-unsubstituted analog (CAS 51088-28-9), the N1-methyl group in the target compound prevents tautomerization that would otherwise generate multiple binding-competent species, simplifying SAR interpretation and improving assay reproducibility. The C3 bromine further allows for late-stage radiolabeling or fluorescent probe attachment via cross-coupling, a feature absent in the non-brominated comparators [2].

Quote Request

Request a Quote for 3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.